molecular formula C8H10N2OS B14727831 N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline CAS No. 13066-26-7

N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline

Cat. No.: B14727831
CAS No.: 13066-26-7
M. Wt: 182.25 g/mol
InChI Key: GBBKSKLYASMTIR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, with an oxo-lambda~4~-sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with sulfur-containing reagents under controlled conditions. For instance, the reaction of N,N-dimethylaniline with sulfur dichloride in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo-lambda~4~-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

    N,N-Dimethylaniline: A simpler analog without the oxo-lambda~4~-sulfanylidene group.

    N,N-Dimethyl-4-aminobenzene: Similar structure but lacks the sulfur-containing group.

Uniqueness: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline is unique due to the presence of the oxo-lambda~4~-sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .

Properties

CAS No.

13066-26-7

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

N,N-dimethyl-4-(sulfinylamino)aniline

InChI

InChI=1S/C8H10N2OS/c1-10(2)8-5-3-7(4-6-8)9-12-11/h3-6H,1-2H3

InChI Key

GBBKSKLYASMTIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=S=O

Origin of Product

United States

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